

Application Notes: Experimental Use of 2-Benzylideneoctanal as a Chemical Intermediate

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Compound of Interest

Compound Name: **2-Benzylideneoctanal**

Cat. No.: **B7782968**

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For Researchers, Scientists, and Drug Development Professionals

Abstract **2-Benzylideneoctanal**, also known as α -hexylcinnamaldehyde, is an α,β -unsaturated aldehyde primarily recognized for its use as a fragrance and flavoring agent.[1][2] However, its chemical structure, featuring a reactive aldehyde group and a conjugated double bond, presents significant potential for its use as a versatile chemical intermediate in organic synthesis.[3] This document provides an overview of its synthesis, key physicochemical properties, and detailed protocols. Furthermore, it explores its potential applications as a scaffold in the development of complex organic molecules and novel therapeutic agents, drawing insights from the biological activity of structurally related compounds.

Physicochemical and Toxicological Properties

2-Benzylideneoctanal is a pale yellow liquid with a characteristic jasmine-like floral scent.[1][4] It is nearly insoluble in water but soluble in oils and ethanol.[2][5] A summary of its key properties is presented below.

Table 1: Physicochemical and Toxicological Data for **2-Benzylideneoctanal**

Property	Value	Reference(s)
IUPAC Name	(2E)-2-benzylideneoctanal	[5] [6]
Synonyms	α-Hexylcinnamaldehyde, Hexyl cinnamal	[1] [7]
CAS Number	101-86-0	[8]
Molecular Formula	C ₁₅ H ₂₀ O	[5]
Molar Mass	216.32 g/mol	[5]
Appearance	Pale yellow liquid	[1]
Density	0.95 g/mL	[1]
Boiling Point	308 °C	[1]
Solubility in Water	2.75 mg/L	[1]
Flash Point	> 93 °C	[2]

| Acute Oral LD50 (Rat) | 3.1 g/kg |[\[2\]](#) |

Synthesis of 2-Benzylideneoctanal

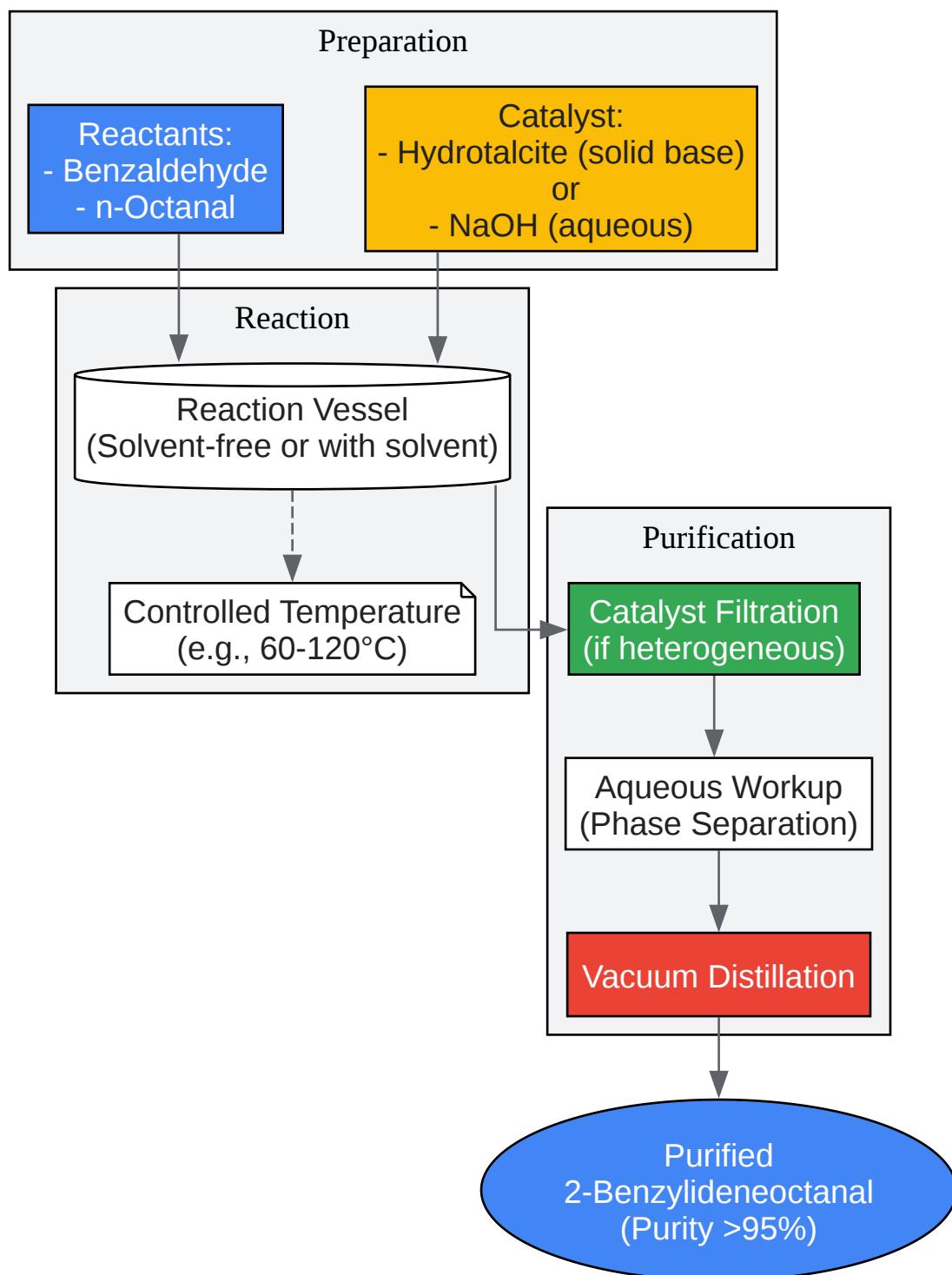
The industrial synthesis of **2-benzylideneoctanal** is most commonly achieved through a base-catalyzed crossed-aldo or Knoevenagel condensation reaction between benzaldehyde and n-octanal.[\[1\]](#)[\[5\]](#) While traditional methods use strong bases like sodium hydroxide, greener catalytic routes have been developed to improve selectivity and reduce environmental impact.[\[9\]](#)

Table 2: Reported Performance Data for **2-Benzylideneoctanal** Synthesis

Catalyst	Conditions	Conversion	Selectivity	Reference
Hydrotalcite (Solid Base)	Solvent-free	> 99%	95-98%	[9]

| Proline & Lithium Chloride | Methyl tert-butyl ether, 60°C | > 99% (of phenylpropionaldehyde) |
Not specified | [10] |

Experimental Workflow: Synthesis of 2-Benzylideneoctanal



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Caption: General workflow for the synthesis of **2-benzylideneoctanal**.

Protocol 2.1: Green Synthesis using a Heterogeneous Catalyst

This protocol is adapted from a reported green catalytic route.[\[9\]](#)

Materials:

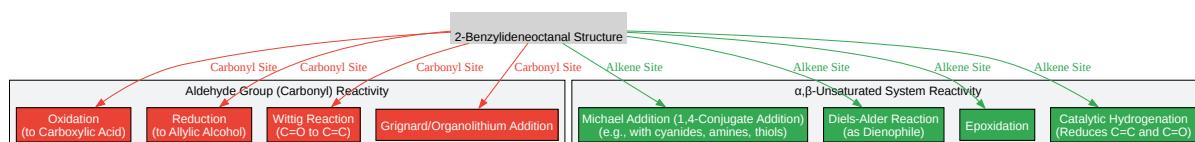
- Benzaldehyde
- n-Octanal
- Hydrotalcite catalyst

Procedure:

- Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with benzaldehyde and n-octanal in a 1:1 molar ratio.
- Add the hydrotalcite catalyst to the mixture (catalyst loading is typically low, e.g., 1-5 mol%).
- Heat the reaction mixture to 100-120°C under solvent-free conditions.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
- After completion, cool the reaction mixture to room temperature.
- If necessary, add a solvent like toluene to reduce viscosity. Filter the mixture to recover the solid hydrotalcite catalyst, which can be washed, dried, and recycled.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Purify the crude product by vacuum distillation to obtain **2-benzylideneoctanal** with high purity (>95%).

Application as a Chemical Intermediate: Reactivity Profile

As an α,β -unsaturated aldehyde, **2-benzylideneoctanal** possesses two primary sites of reactivity: the carbonyl group and the conjugated C=C double bond. This dual reactivity makes it a valuable intermediate for synthesizing more complex molecules.^[3]



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Caption: Potential reactive sites of **2-benzylideneoctanal** for further synthesis.

Protocol 3.1: Selective Reduction to 2-Benzylideneoctan-1-ol (Allylic Alcohol)

This is a representative protocol for the selective reduction of the aldehyde group, preserving the double bond.

Materials:

- **2-Benzylideneoctanal**
- Sodium borohydride (NaBH₄)
- Methanol
- Dichloromethane (DCM)

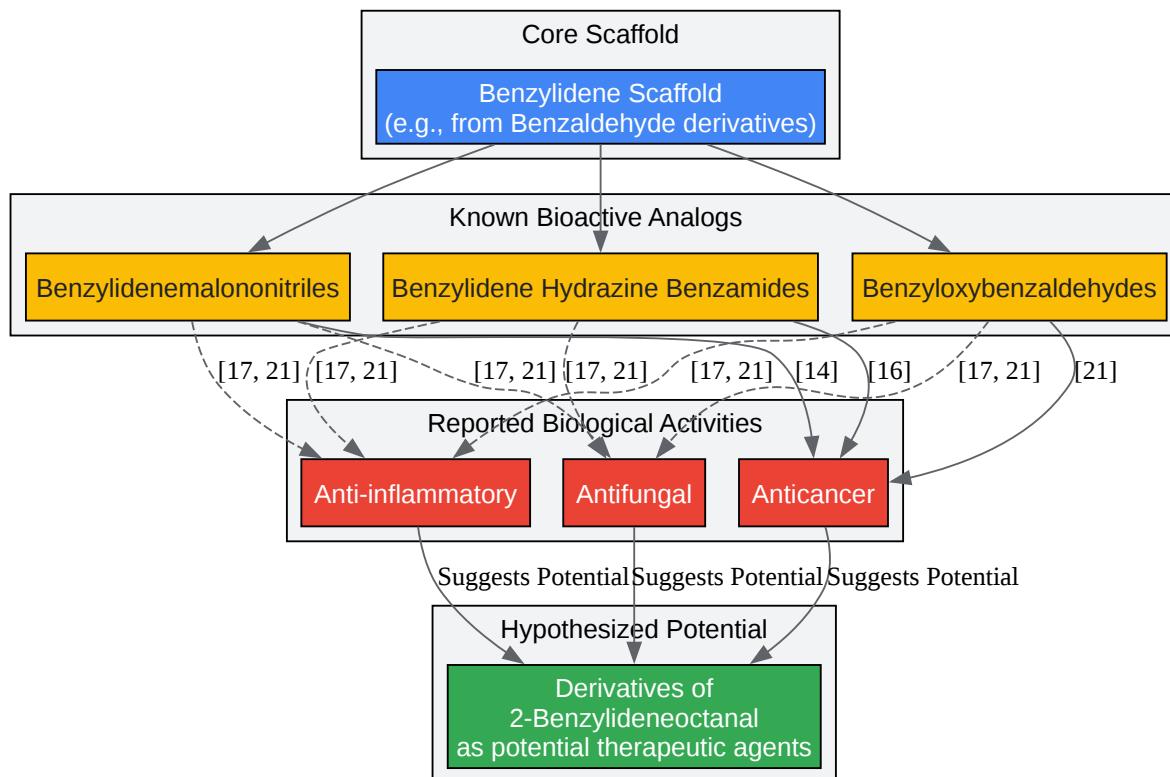
- Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

- Dissolve **2-benzylideneoctanal** (1.0 eq) in methanol in an ice bath (0°C).
- Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5°C.
- Stir the reaction at 0°C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
- Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Concentrate the solvent under reduced pressure to yield the crude 2-benzylideneoctan-1-ol, which can be further purified by column chromatography if necessary.

Potential in Drug Development and Medicinal Chemistry

While specific drug development pathways originating from **2-benzylideneoctanal** are not extensively documented, the "benzylidene" scaffold is a known pharmacophore present in various compounds with significant biological activity.[\[11\]](#)[\[12\]](#) The functional handles on **2-benzylideneoctanal** allow for its potential use as a starting point to access derivatives with therapeutic promise.

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Caption: Logical basis for exploring **2-benzylideneoctanal** in drug discovery.

- Anticancer Activity: Microwave-assisted Knoevenagel condensation of aromatic aldehydes (related to benzaldehyde) with active methylene compounds has been used to produce benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate derivatives.[11] In silico studies of these compounds showed potent antineoplastic activity, particularly for breast cancer.[11] Similarly, QSAR studies on benzylidene hydrazine benzamide derivatives have identified models for developing new anticancer agents against lung cancer.[13] These synthetic strategies could be adapted, using **2-benzylideneoctanal** as the aldehyde component, to generate novel, lipophilic analogs for anticancer screening.

- Antifungal and Antimicrobial Activity: Benzaldehyde and its derivatives are known to possess antifungal and antimicrobial properties.[12] The long hexyl chain on **2-benzylideneoctanal** increases its lipophilicity, which could be advantageous for disrupting microbial cell membranes. It can serve as a precursor to create derivatives with enhanced potency against various pathogens.

Conclusion

2-Benzylideneoctanal is a readily synthesized compound with a well-defined reactivity profile. While its primary commercial application is in the fragrance industry, its structure is amenable to a wide range of chemical transformations. For researchers in organic synthesis and drug development, it represents an accessible and potentially valuable intermediate. The established biological activities of related benzylidene compounds provide a strong rationale for utilizing **2-benzylideneoctanal** as a starting scaffold to build libraries of novel molecules for screening and development as future therapeutic agents.

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